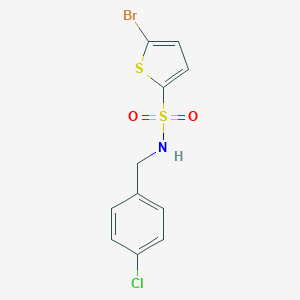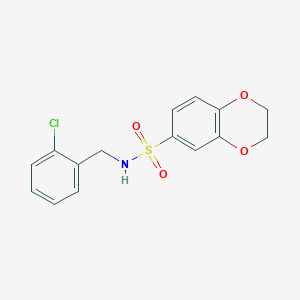![molecular formula C18H19Cl3N2O3S B296477 2,3-dichloro-4-{[4-(5-chloro-2-methylphenyl)-1-piperazinyl]sulfonyl}phenyl methyl ether](/img/structure/B296477.png)
2,3-dichloro-4-{[4-(5-chloro-2-methylphenyl)-1-piperazinyl]sulfonyl}phenyl methyl ether
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-dichloro-4-{[4-(5-chloro-2-methylphenyl)-1-piperazinyl]sulfonyl}phenyl methyl ether is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a piperazine ring substituted with chlorinated and methoxylated phenyl groups, making it a subject of interest in medicinal chemistry and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dichloro-4-{[4-(5-chloro-2-methylphenyl)-1-piperazinyl]sulfonyl}phenyl methyl ether typically involves multi-step organic reactions. The process begins with the chlorination of 2-methylphenyl and 2,3-dichlorophenyl compounds, followed by the introduction of a methoxy group. The final step involves the sulfonylation of the piperazine ring under controlled conditions, often using sulfonyl chlorides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. Reaction conditions such as temperature, pressure, and solvent choice are optimized to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions
2,3-dichloro-4-{[4-(5-chloro-2-methylphenyl)-1-piperazinyl]sulfonyl}phenyl methyl ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide facilitate nucleophilic substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides and thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2,3-dichloro-4-{[4-(5-chloro-2-methylphenyl)-1-piperazinyl]sulfonyl}phenyl methyl ether has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of advanced materials and coatings.
作用机制
The exact mechanism of action for 2,3-dichloro-4-{[4-(5-chloro-2-methylphenyl)-1-piperazinyl]sulfonyl}phenyl methyl ether is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to alterations in cellular pathways. Further research is needed to elucidate the precise mechanisms involved.
相似化合物的比较
Similar Compounds
1-(5-Chloro-2-methylphenyl)-3-(2-hydroxyphenyl)urea: Another chlorinated phenyl compound with different functional groups.
1-(5-Chloro-2-methylphenyl)-4-(2,3-dichlorophenyl)piperazine: Lacks the methoxy group present in the target compound.
Uniqueness
2,3-dichloro-4-{[4-(5-chloro-2-methylphenyl)-1-piperazinyl]sulfonyl}phenyl methyl ether is unique due to its specific combination of chlorinated and methoxylated phenyl groups attached to a piperazine ring
属性
分子式 |
C18H19Cl3N2O3S |
|---|---|
分子量 |
449.8 g/mol |
IUPAC 名称 |
1-(5-chloro-2-methylphenyl)-4-(2,3-dichloro-4-methoxyphenyl)sulfonylpiperazine |
InChI |
InChI=1S/C18H19Cl3N2O3S/c1-12-3-4-13(19)11-14(12)22-7-9-23(10-8-22)27(24,25)16-6-5-15(26-2)17(20)18(16)21/h3-6,11H,7-10H2,1-2H3 |
InChI 键 |
RLQHQWQUNIVWIT-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)S(=O)(=O)C3=C(C(=C(C=C3)OC)Cl)Cl |
规范 SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)S(=O)(=O)C3=C(C(=C(C=C3)OC)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(4-chlorobenzyl)-2-{[(3,4-dimethoxyphenyl)sulfonyl]-4-fluoroanilino}acetamide](/img/structure/B296394.png)
![N-(5-chloro-2-methylphenyl)-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]methanesulfonamide](/img/structure/B296397.png)

![3-{5-[(4-Bromo-3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B296402.png)
![4-[5-(2-Methoxybenzyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B296403.png)

![2-{[(3,4-dimethoxyphenyl)sulfonyl]anilino}-N-(4-methoxybenzyl)acetamide](/img/structure/B296409.png)
![N-(2-chlorobenzyl)-3-[(4-methylphenyl)sulfanyl]propanamide](/img/structure/B296410.png)

![N-cyclopropyl-4-[4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]benzamide](/img/structure/B296413.png)
![2-[3-fluoro(methylsulfonyl)anilino]-N-{2-[(3-methylbenzyl)sulfanyl]ethyl}acetamide](/img/structure/B296414.png)
![N-[4-(acetylamino)phenyl]-4-[4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]benzamide](/img/structure/B296415.png)
![methyl 6-methyl-4-[4-[2-(4-methylanilino)-2-oxoethoxy]phenyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate](/img/structure/B296416.png)
![Methyl 4-{4-[2-(2,3-dimethylanilino)-2-oxoethoxy]phenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B296420.png)
